5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-tert-Butylphenyl)-8-methyl-1,5-naphthyridine was prepared by the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .Scientific Research Applications
Application 1: Use in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” is used in the synthesis of other organic compounds. For instance, it is used in the synthesis of “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene” and "3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine" .
- Methods of Application or Experimental Procedures: In one procedure, a solution of 5-nitroisophthaloyl dichloride and 4-tert-butylbenzhydrazide in CHCl3 was heated to reflux for 12 hours. The solvent was then removed in vacuum, the residue was dried and combined with freshly distilled POCl3. The solution was heated to reflux for 3 hours until evolution of HCl ceased . In another procedure, a solution of a reducing agent was added to a solution of 3,5-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene in warm pyridine. The reaction mixture was heated to reflux for 90 minutes .
- Results or Outcomes: The procedures resulted in the synthesis of “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene” and “3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine”. The yields were not optimized and the procedures could be improved for better results .
Application 2: Use in Solubility Studies
- Specific Scientific Field: Physical Chemistry .
- Summary of the Application: The compound “2-(4-Tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole”, which is structurally similar to “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine”, has been used in studies to measure and evaluate its solubility in different organic solvents at various temperatures .
- Methods of Application or Experimental Procedures: The solubility of the compound was measured in different organic solvents at various temperatures. The data obtained was then used to evaluate models of solubility .
- Results or Outcomes: The study provided valuable data on the solubility of the compound in different solvents at various temperatures. This information can be useful in various applications, such as in the design of chemical processes or in the development of pharmaceutical formulations .
Application 3: Use in Synthesis of 1,5-Naphthyridines
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” can be used in the synthesis of 1,5-naphthyridines, which are important heterocycles in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures: The synthesis of 1,5-naphthyridines involves several steps, including the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .
- Results or Outcomes: The procedures resulted in the synthesis of 1,5-naphthyridines. These compounds have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Application 4: Use in Solubility Studies
- Specific Scientific Field: Physical Chemistry .
- Summary of the Application: The compound “2-(4-Tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole”, which is structurally similar to “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine”, has been used in studies to measure and evaluate its solubility in different organic solvents at various temperatures .
- Methods of Application or Experimental Procedures: The solubility of the compound was measured in different organic solvents at various temperatures. The data obtained was then used to evaluate models of solubility .
- Results or Outcomes: The study provided valuable data on the solubility of the compound in different solvents at various temperatures. This information can be useful in various applications, such as in the design of chemical processes or in the development of pharmaceutical formulations .
Application 5: Use in Synthesis of 1,5-Naphthyridines
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine” can be used in the synthesis of 1,5-naphthyridines, which are important heterocycles in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures: The synthesis of 1,5-naphthyridines involves several steps, including the conversion of 4-hydroxy-8-methyl-1,5-naphthyridine to its triflate, followed by Suzuki coupling with 4-t-butylphenylboronic acid .
- Results or Outcomes: The procedures resulted in the synthesis of 1,5-naphthyridines. These compounds have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Safety And Hazards
properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISTTWCWVFSFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372268 | |
Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730606 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
506407-84-7 | |
Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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